molecular formula C10H10ClN3O3S B14898334 2-((3-Chloro-4-cyano-N-methylphenyl)sulfonamido)acetamide

2-((3-Chloro-4-cyano-N-methylphenyl)sulfonamido)acetamide

Cat. No.: B14898334
M. Wt: 287.72 g/mol
InChI Key: QEPWPBBNLQSUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Chloro-4-cyano-N-methylphenyl)sulfonamido)acetamide is a chemical compound with the molecular formula C10H10ClN3O3S and a molecular weight of 287.72 g/mol . This compound is characterized by the presence of a chloro, cyano, and sulfonamido group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-((3-Chloro-4-cyano-N-methylphenyl)sulfonamido)acetamide involves several steps. One common method includes the reaction of 3-chloro-4-cyanoaniline with methylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with chloroacetyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

2-((3-Chloro-4-cyano-N-methylphenyl)sulfonamido)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: It has potential biological activities and is used in the development of new pharmaceuticals.

    Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((3-Chloro-4-cyano-N-methylphenyl)sulfonamido)acetamide involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The cyano group can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its biological activity .

Comparison with Similar Compounds

Similar compounds to 2-((3-Chloro-4-cyano-N-methylphenyl)sulfonamido)acetamide include:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10ClN3O3S

Molecular Weight

287.72 g/mol

IUPAC Name

2-[(3-chloro-4-cyanophenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C10H10ClN3O3S/c1-14(6-10(13)15)18(16,17)8-3-2-7(5-12)9(11)4-8/h2-4H,6H2,1H3,(H2,13,15)

InChI Key

QEPWPBBNLQSUDB-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)N)S(=O)(=O)C1=CC(=C(C=C1)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.